
10H-phenothiazine, 3-bromo-10-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 3-bromo-10-phenyl- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 3-position and a phenyl group at the 10-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazine, 3-bromo-10-phenyl- typically involves the bromination of 10-phenyl-10H-phenothiazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The bromine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenothiazine core can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding phenothiazine derivatives with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution: Various 3-substituted phenothiazine derivatives.
Oxidation: Phenothiazine sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine, 3-bromo-10-phenyl- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Photocatalysis: The compound is used as a photocatalyst in various organic reactions, including oxidative coupling and polymerization reactions.
Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 10H-phenothiazine, 3-bromo-10-phenyl- involves its ability to participate in redox reactions. The phenothiazine core can undergo reversible one-electron oxidation and reduction processes, making it an effective electron donor or acceptor. This property is crucial for its role in photocatalysis and organic electronic applications . The molecular targets and pathways involved in its action are primarily related to its redox behavior and interaction with other molecules in the reaction environment .
Comparison with Similar Compounds
10-Phenyl-10H-phenothiazine: Lacks the bromine substituent at the 3-position, resulting in different reactivity and applications.
3-Chloro-10H-phenothiazine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
10-Methyl-10H-phenothiazine: Substituted with a methyl group at the 10-position, affecting its electronic properties and applications.
Uniqueness: 10H-Phenothiazine, 3-bromo-10-phenyl- is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in photocatalysis and materials science highlight its versatility and importance in research .
Properties
CAS No. |
89922-57-6 |
|---|---|
Molecular Formula |
C18H12BrNS |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
3-bromo-10-phenylphenothiazine |
InChI |
InChI=1S/C18H12BrNS/c19-13-10-11-16-18(12-13)21-17-9-5-4-8-15(17)20(16)14-6-2-1-3-7-14/h1-12H |
InChI Key |
ARNQWYMAWVGFNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B14378896.png)
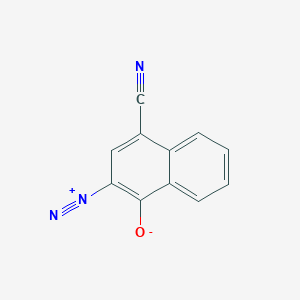
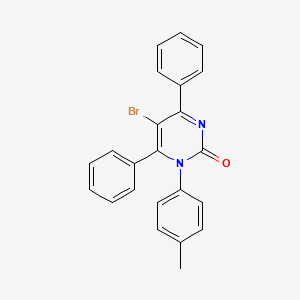
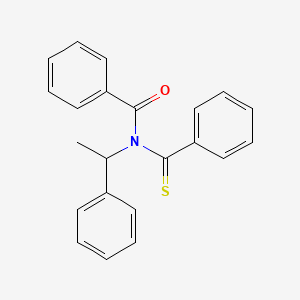
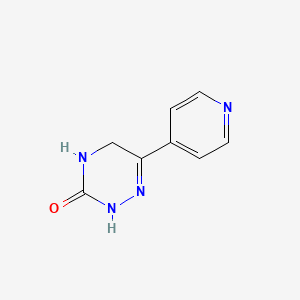
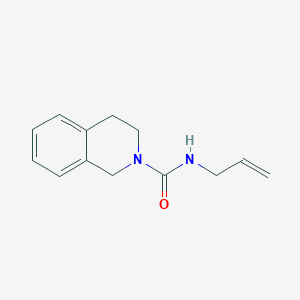
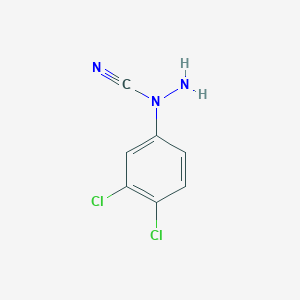
![11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one](/img/structure/B14378939.png)
![2-{[2-Methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)propyl]sulfanyl}pyrimidine](/img/structure/B14378947.png)
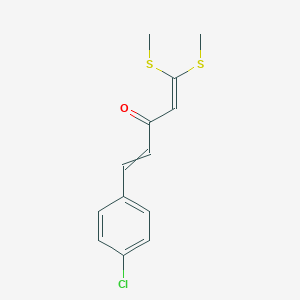
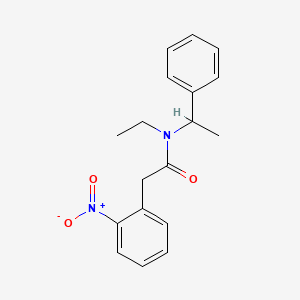
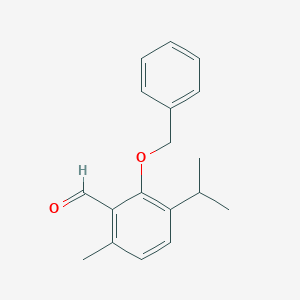
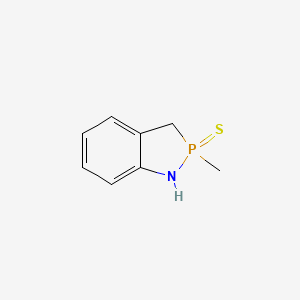
![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
